molecular formula C14H22N2O B11720940 (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

Cat. No.: B11720940
M. Wt: 234.34 g/mol
InChI Key: VTIPIBIDDZPDAV-IFWUJCSASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones using various reagents . The reaction conditions, such as the presence of phosphoric acid or a mixture of hydrochloric and acetic acid, can influence the position of the double bond in the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, can significantly affect the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic compounds . In biology and medicine, it has been studied for its potential anti-inflammatory and analgesic properties . Additionally, this compound may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one include other tricyclic diazatricyclo compounds, such as (1R,2R,9S,10S)-10-allyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one .

Uniqueness: What sets (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[73102,7]tridecan-6-one apart from similar compounds is its specific stereochemistry and the presence of the prop-2-enyl group

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10?,11?,12-,13+/m0/s1

InChI Key

VTIPIBIDDZPDAV-IFWUJCSASA-N

Isomeric SMILES

C=CC[C@H]1C2CC(CN1)[C@H]3CCCC(=O)N3C2

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2

Origin of Product

United States

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